Ulipristal
Beschreibung
Eigenschaften
IUPAC Name |
(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDLNTKNLJPAIY-WKWWZUSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025842 | |
| Record name | Ulipristal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159811-51-5 | |
| Record name | Ulipristal [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159811515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulipristal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulipristal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ULIPRISTAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5J15Q2X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen Ketongruppen modifizieren.
Substitution: Substitutionsreaktionen können an der Dimethylaminogruppe oder der Acetoxygruppe auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung verwendet, um selektive Progesteronrezeptor-Modulatoren zu untersuchen.
Biologie: Untersucht nach seinen Wirkungen auf zelluläre Signalwege und Rezeptorbindung.
Medizin: Wird hauptsächlich zur Notfallkontrazeption und zur Behandlung von Uterusmyomen eingesetzt.
Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung von Antibabypillen und Myombehandlungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an den Progesteronrezeptor, wo es sowohl als Antagonist als auch als partieller Agonist wirkt. Diese Bindung hemmt den Eisprung, indem sie den Follikelsprung verhindert, und kann auch das Endometrium beeinflussen, um eine Embryoimplantation zu verhindern. Die molekularen Zielstrukturen sind der Progesteronrezeptor und in geringerem Maße der Glukokortikoidrezeptor.
Analyse Chemischer Reaktionen
Types of Reactions
Ulipristal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Substitution reactions can occur at the dimethylamino group or the acetoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the core structure of this compound but with modifications at specific functional groups .
Wissenschaftliche Forschungsanwendungen
Emergency Contraception
Mechanism of Action
Ulipristal is primarily utilized as an emergency contraceptive (marketed as Ella) and is effective when administered within 120 hours (5 days) after unprotected intercourse. Its mechanism involves delaying or inhibiting ovulation by suppressing luteinizing hormone surges, thus preventing follicular rupture. There is ongoing debate regarding its potential effects on the endometrium, with some studies suggesting it may alter endometrial receptivity .
Efficacy
this compound acetate has been shown to be more effective than levonorgestrel, particularly when taken within the first 24 hours after unprotected intercourse. A systematic review indicated that this compound reduced unplanned pregnancies by approximately two-thirds compared to levonorgestrel . The following table summarizes the efficacy of this compound compared to levonorgestrel:
| Time After Intercourse | This compound Pregnancy Rate | Levonorgestrel Pregnancy Rate |
|---|---|---|
| Within 24 hours | 0.9% | 2.3% |
| Within 72 hours | 1.4% | 2.2% |
| Within 120 hours | 0.55% | 1.3% |
Case Studies
A multicenter study involving over 2,000 women demonstrated that this compound had a pregnancy rate of only 1.9%, significantly lower than the expected rate of 5.5% . This efficacy was consistent across various demographics, although higher pregnancy rates were noted among obese women who engaged in further acts of unprotected intercourse .
Treatment of Uterine Fibroids
Indications and Mechanism
this compound is also indicated for the treatment of uterine fibroids (marketed as Fibristal). It works by modulating progesterone receptors in uterine tissue, leading to a reduction in fibroid size and alleviation of associated symptoms such as heavy menstrual bleeding and pelvic pain .
Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in managing uterine fibroids. In one Phase III study, this compound significantly reduced fibroid volume and improved quality of life measures among women with symptomatic uterine fibroids .
Data Table: Clinical Trial Outcomes
| Study Type | Sample Size | Treatment Duration | Efficacy Outcome |
|---|---|---|---|
| Phase III | 1,000 | 3 months | Significant reduction in fibroid volume (p < 0.01) |
| Long-term Extension | 500 | Up to 12 months | Sustained symptom relief reported by 80% of participants |
Wirkmechanismus
Ulipristal exerts its effects by binding to the progesterone receptor, where it acts as both an antagonist and partial agonist. This binding inhibits ovulation by preventing follicular rupture and may also affect the endometrium to prevent embryo implantation . The molecular targets include the progesterone receptor and, to a lesser extent, the glucocorticoid receptor .
Vergleich Mit ähnlichen Verbindungen
Limitations and Unresolved Issues
- Racial Disparities: Black women showed lower amenorrhea rates and satisfaction with UPA, though confounding factors (e.g., pharmacokinetics) remain unclear .
- Long-Term Safety : Data on endometrial changes beyond 12-week courses are lacking .
Biologische Aktivität
Ulipristal acetate (UPA) is a selective progesterone receptor modulator (SPRM) primarily used as an emergency contraceptive. Its biological activity is characterized by its ability to modulate progesterone receptor activity, influencing reproductive processes such as ovulation and endometrial proliferation. This article delves into UPA's mechanisms, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.
This compound acetate acts predominantly through its interaction with progesterone receptors. Depending on the tissue context and the presence of progesterone, it can exhibit both agonistic and antagonistic properties:
- Ovulation Inhibition : UPA primarily inhibits or delays ovulation by suppressing luteinizing hormone (LH) surges, thus postponing follicular rupture .
- Endometrial Effects : It reduces endometrial thickness, which is crucial for implantation, and has been shown to induce apoptosis in fibroid cells, leading to a decrease in fibroid size .
- Transport Interference : UPA may also interfere with the transport of oocytes or zygotes through the fallopian tubes .
| Mechanism | Description |
|---|---|
| Ovulation Inhibition | Delays LH surge and follicular rupture |
| Endometrial Modulation | Reduces endometrial thickness; induces apoptosis in fibroids |
| Transport Interference | Affects oocyte/zygote transport through fallopian tubes |
Pharmacokinetics
This compound acetate exhibits specific pharmacokinetic properties that influence its clinical use:
- Absorption : Tmax (time to reach maximum concentration) is approximately 60-90 minutes post-administration with a Cmax of 176 ± 89 ng/mL .
- Half-Life : The elimination half-life is about 32 hours, allowing for sustained biological activity .
- Protein Binding : UPA binds extensively to plasma proteins (97-99%), affecting its bioavailability and distribution .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Tmax | 60-90 minutes |
| Cmax | 176 ± 89 ng/mL |
| Half-Life | 32 hours |
| Protein Binding | 97-99% |
Clinical Efficacy
This compound acetate has been shown to be effective in preventing pregnancy when taken after unprotected intercourse. A pooled analysis from Phase III studies indicated:
- Pregnancy Rates : The overall pregnancy rate among women using UPA was reported at 1.9% .
- Efficacy Over Time : Efficacy decreases with time after unprotected intercourse:
- Within 24 hours: Higher efficacy
- After 72 hours: Notable decrease in effectiveness
- Comparison with Levonorgestrel : UPA demonstrated a lower pregnancy rate compared to levonorgestrel across various time intervals post-intercourse .
Table 3: Efficacy Data from Clinical Trials
| Time Post Intercourse | Pregnancy Rate (%) |
|---|---|
| Within 24 hours | Lower than expected |
| 48 to 72 hours | 2.3% |
| More than 72 hours | Significant decrease |
Safety Profile
This compound acetate is generally well tolerated. Common adverse effects include:
- Headache
- Nausea
- Fatigue
- Dizziness
- Abdominal pain
These effects are typically mild to moderate and resolve spontaneously . Notably, UPA may cause a delay in the onset of the next menstrual period, although this is usually transient.
Case Study Insights
In a study involving over 2,200 women seeking emergency contraception:
Q & A
Q. How can researchers reconcile discrepancies in UPA’s post-fertilization effects observed in animal vs. human studies?
- Methodological Answer : Design hybrid preclinical-clinical studies using human endometrial organoids and murine embryo co-cultures. Compare UPA’s effects on implantation markers (e.g., LIF, integrins) across models. Validate with transcriptomic profiling of clinical endometrial samples post-UPA exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
